molecular formula C16H18ClN3O2 B6519363 N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-cyclopentylacetamide CAS No. 920422-69-1

N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-cyclopentylacetamide

Cat. No.: B6519363
CAS No.: 920422-69-1
M. Wt: 319.78 g/mol
InChI Key: DYTKEXHBYFPXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-cyclopentylacetamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with chlorine at position 7, a methyl group at position 2, and a 2-cyclopentylacetamide moiety at position 2. The cyclopentyl group enhances lipophilicity, which may influence membrane permeability and target binding compared to other substituents.

Properties

IUPAC Name

N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c1-10-15(19-14(21)8-11-4-2-3-5-11)16(22)20-9-12(17)6-7-13(20)18-10/h6-7,9,11H,2-5,8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTKEXHBYFPXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-cyclopentylacetamide typically involves multiple steps, starting with the formation of the pyrido[1,2-a]pyrimidin-4-one core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The cyclopentylacetamide moiety is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up to ensure high yield and purity. This involves optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve efficient production. Continuous flow chemistry and other advanced techniques may be employed to enhance the scalability and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: The biological activities of this compound have been explored in various studies. It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: In the medical field, this compound has been investigated for its potential therapeutic effects. It may have applications in the treatment of diseases such as cancer, inflammation, and microbial infections.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable asset in various industrial processes.

Mechanism of Action

The mechanism by which N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-cyclopentylacetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Target Compound
  • Core : Pyrido[1,2-a]pyrimidin-4-one.
  • Substituents :
    • 7-Chloro (electron-withdrawing group).
    • 2-Methyl (steric and electronic modulator).
    • 3-(2-cyclopentylacetamide) (lipophilic side chain).
  • Molecular Weight : ~363.8 g/mol (estimated based on formula C₁₆H₁₈ClN₃O₂).
Analog 1: N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}naphthalene-1-carboxamide (BG15429)
  • Core : Pyrido[1,2-a]pyrimidin-4-one (identical to target).
  • Substituents :
    • 7-Chloro and 2-methyl (same as target).
    • 3-Naphthalene-1-carboxamide (bulky aromatic group).
  • Molecular Weight : 363.7971 g/mol (C₂₀H₁₄ClN₃O₂).
Analog 2: Pyrido-Thieno-Pyrimidinone Derivative
  • Core: Thieno[2,3-d]pyrimidin-4-one fused with pyrido and tetrahydro rings.
  • Substituents: Phenylamino group at position 2. Acetamide at position 3. Methyl group on the tetrahydro ring.
  • Molecular Weight : 369.44 g/mol (C₁₈H₁₉N₅SO₂).
  • Key Differences: Sulfur atom in the thieno ring alters electronic properties and may enhance metabolic stability. Tetrahydro ring system increases conformational rigidity.
Analog 3: Complex Pyrimido[4,5-d]pyrimidin Derivative
  • Core : Pyrimido[4,5-d]pyrimidin-2-one.
  • Substituents: Multiple methyl, dimethylamino, and peptide-like chains.
  • Molecular Weight: Not explicitly stated but likely >600 g/mol.

Physicochemical and Functional Group Analysis

Property Target Compound BG15429 Pyrido-Thieno-Pyrimidinone
Core Structure Pyrido[1,2-a]pyrimidinone Pyrido[1,2-a]pyrimidinone Thieno-pyrimidinone
Key Substituent Cyclopentylacetamide Naphthalenecarboxamide Phenylamino, tetrahydro ring
Molecular Weight (g/mol) ~363.8 363.7971 369.44
Lipophilicity High (cyclopentyl) Very high (naphthalene) Moderate (tetrahydro ring)
Solubility Moderate Low Moderate (polar NH group)
Electron-Deficient Groups 7-Chloro 7-Chloro None (S atom may act as electron sink)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.